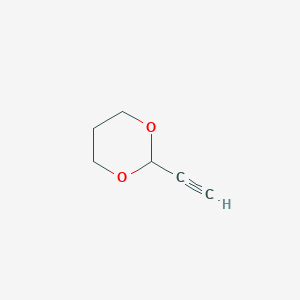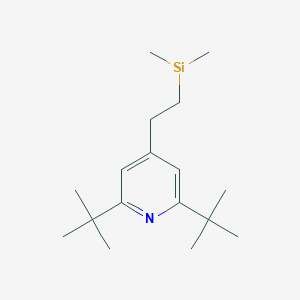
CID 67929386
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a dimethylsilyl group at the 4 position, and an ethyl group linking the dimethylsilyl group to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving tert-butyl groups and pyridine precursors.
Introduction of the Dimethylsilyl Group: The dimethylsilyl group is introduced using reagents such as dimethylchlorosilane in the presence of a base.
Attachment of the Ethyl Group: The ethyl group is attached to the dimethylsilyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylsilyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as alkanes or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a non-nucleophilic base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine involves its ability to act as a sterically hindered base. This property allows it to:
Stabilize Reactive Intermediates: By providing steric hindrance, it stabilizes reactive intermediates in chemical reactions.
Prevent Side Reactions: Its non-nucleophilic nature prevents unwanted side reactions, leading to higher yields of desired products.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the dimethylsilyl group.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group at the 4 position.
2,6-Di-tert-butylpyridine: Lacks the ethyl and dimethylsilyl groups.
Uniqueness
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Properties
Molecular Formula |
C17H30NSi |
|---|---|
Molecular Weight |
276.5 g/mol |
InChI |
InChI=1S/C17H30NSi/c1-16(2,3)14-11-13(9-10-19(7)8)12-15(18-14)17(4,5)6/h11-12H,9-10H2,1-8H3 |
InChI Key |
LMDVTORCXXWTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CC[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


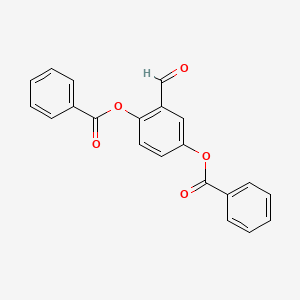

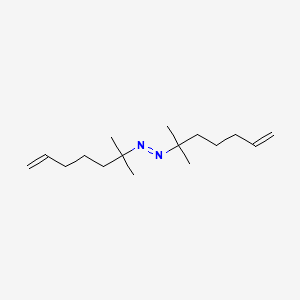
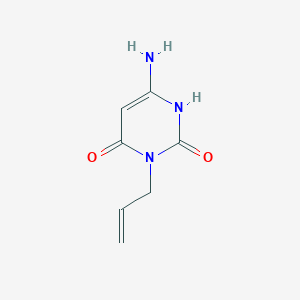
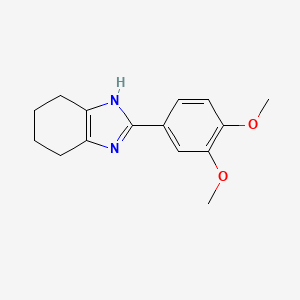
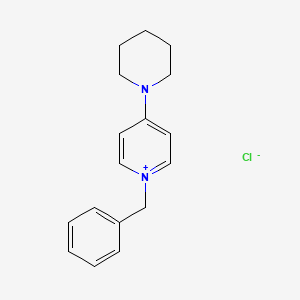
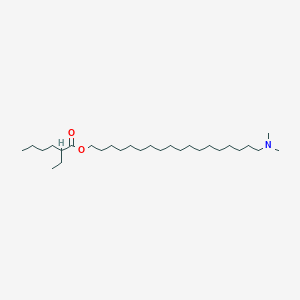
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)
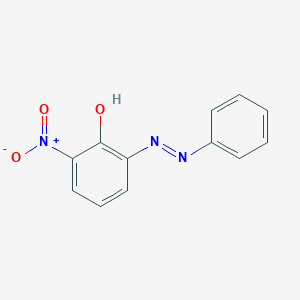
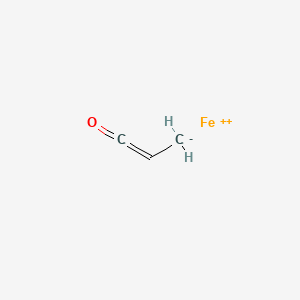

![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
